[3-(1,3-Dioxan-2-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
CAS No. |
163164-08-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[3-(1,3-dioxan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI Key |
HORPKZDGZYMCSW-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
Canonical SMILES |
C1COC(OC1)C2=CC=CC(=C2)CO |
Synonyms |
Benzenemethanol, 3-(1,3-dioxan-2-yl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [3-(1,3-Dioxan-2-yl)phenyl]methanol: Synthesis, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3-(1,3-Dioxan-2-yl)phenyl]methanol, a benzylic alcohol derivative featuring a 1,3-dioxane moiety, represents a versatile scaffold with significant potential in medicinal chemistry and organic synthesis. The 1,3-dioxane ring, a cyclic acetal, serves as a robust protecting group for the aldehyde functionality of the precursor, 3-hydroxybenzaldehyde. This protection strategy allows for selective chemical transformations on other parts of the molecule. Furthermore, the incorporation of the 1,3-dioxane ring system into molecular frameworks has been associated with a range of biological activities, making this class of compounds particularly interesting for drug discovery programs.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of [3-(1,3-Dioxan-2-yl)phenyl]methanol, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of [3-(1,3-Dioxan-2-yl)phenyl]methanol consists of a phenyl ring substituted at the meta-position with a 1,3-dioxan-2-yl group and a hydroxymethyl group.
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
CAS Number: 101846-47-9
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | > 300 °C | Estimated based on similar aromatic alcohols. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | The presence of the hydroxyl group and ether linkages suggests some polarity. |
| Appearance | White to off-white solid | Typical for many aromatic compounds of this size. |
Spectroscopic Characterization (Predicted)
The structural elucidation of [3-(1,3-Dioxan-2-yl)phenyl]methanol would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its structure and data from analogous compounds.[3][4][5]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.2-7.5 ppm.
-
Acetal Proton (O-CH-O): A singlet around δ 5.5 ppm.
-
Hydroxymethyl Protons (CH₂-OH): A singlet or doublet around δ 4.6 ppm.
-
Dioxane Protons (O-CH₂-CH₂-CH₂-O): Multiplets in the range of δ 3.8-4.3 ppm for the axial and equatorial protons.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Several signals between δ 125-140 ppm.
-
Acetal Carbon (O-CH-O): A signal around δ 100-105 ppm.
-
Hydroxymethyl Carbon (CH₂-OH): A signal around δ 65 ppm.
-
Dioxane Carbons (O-CH₂ and CH₂): Signals in the range of δ 25-30 ppm and δ 60-70 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the ether and alcohol functionalities.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 194.
-
Fragmentation: Expect to see fragments corresponding to the loss of the hydroxymethyl group, and cleavage of the dioxane ring.
Synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol
The synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol can be achieved through a two-step process starting from isophthalaldehyde. The first step involves the selective reduction of one aldehyde group to a hydroxymethyl group, followed by the protection of the remaining aldehyde as a 1,3-dioxane.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Hydroxymethyl)benzaldehyde [6]
-
To a solution of isophthalaldehyde (1.0 eq) in absolute ethanol at 0 °C, add sodium borohydride (NaBH₄) (0.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(hydroxymethyl)benzaldehyde.
Step 2: Synthesis of [3-(1,3-Dioxan-2-yl)phenyl]methanol [7]
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(hydroxymethyl)benzaldehyde (1.0 eq) and 1,3-propanediol (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Heat the mixture to reflux and azeotropically remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel to obtain pure [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Reactivity and Rationale for Experimental Choices
The synthetic strategy hinges on two key transformations: selective reduction and acetal protection.
-
Selective Reduction: The use of a mild reducing agent like sodium borohydride at low temperatures allows for the selective reduction of one aldehyde group in isophthalaldehyde. Aldehydes are more reactive towards nucleophilic attack than other carbonyl functional groups, and controlling the stoichiometry of the reducing agent is crucial to prevent over-reduction to the diol.
-
Acetal Protection: The formation of the 1,3-dioxane is an equilibrium reaction. To drive the reaction to completion, water, the byproduct, is removed azeotropically using a Dean-Stark trap. p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation. The 1,3-dioxane protecting group is stable under neutral, basic, and many reductive and oxidative conditions, making it an ideal choice for subsequent synthetic manipulations of the benzylic alcohol.[1]
Potential Applications in Drug Development
The [3-(1,3-Dioxan-2-yl)phenyl]methanol scaffold holds promise in drug discovery due to the established biological activities of related 1,3-dioxane and 1,3-dioxolane derivatives.
-
Anticancer Activity: Numerous studies have reported the anticancer properties of compounds containing the 1,3-dioxane or 1,3-dioxolane ring system.[1] These compounds can exert their effects through various mechanisms, including the modulation of multidrug resistance (MDR). Some derivatives have been shown to inhibit P-glycoprotein (P-gp), an efflux pump that is often overexpressed in cancer cells and contributes to resistance to chemotherapy.[8]
-
Antimicrobial and Antiviral Activity: Derivatives of 1,3-dioxolanes have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.[1] For instance, certain nucleoside analogues incorporating a dioxolane ring have shown potent anti-HIV activity. The structural features of [3-(1,3-Dioxan-2-yl)phenyl]methanol could be explored for the development of novel antimicrobial or antiviral agents.
-
Scaffold for Further Derivatization: The primary alcohol of [3-(1,3-Dioxan-2-yl)phenyl]methanol serves as a convenient handle for further chemical modifications.[9] Esterification, etherification, or oxidation to the corresponding aldehyde can provide a library of derivatives with diverse physicochemical properties and potentially enhanced biological activities. This allows for the exploration of structure-activity relationships (SAR) to optimize lead compounds.
Conclusion
[3-(1,3-Dioxan-2-yl)phenyl]methanol is a valuable chemical entity with a straightforward synthetic route and significant potential for applications in drug discovery and development. Its structure combines a stable protecting group with a reactive hydroxyl functionality, making it an attractive building block for the synthesis of more complex molecules. The established biological activities of the broader class of 1,3-dioxane and 1,3-dioxolane derivatives provide a strong rationale for the further investigation of [3-(1,3-Dioxan-2-yl)phenyl]methanol and its analogues as potential therapeutic agents. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration in medicinal chemistry programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane Derivatives in Medicinal Chemistry.
-
KCVS. (2014, June 11). Phenylmethanol. IR Spectroscopy Suite. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-4-methanol, 2-phenyl-. Retrieved from [Link]
-
W. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]
-
Schmidt, M., et al. (2007, March 15). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2491-2499. Retrieved from [Link]
-
Al-Ostath, A., et al. (n.d.). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(Hydroxymethyl)benzaldehyde. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Enhancing the Bioactivity of (3-(Quinolin-3-yl)phenyl)methanol through Derivatization.
-
EPA. (2025, October 15). (2-Phenyl-2-propyl-1,3-dioxolan-4-yl)methanol. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset. Retrieved from [Link]
-
Molecules. (2012, September 27). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. MDPI. Retrieved from [Link]
-
Yuan, X.-Y., et al. (2015, March 18). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(6), 2099-2101. Retrieved from [Link]
-
Chemsrc. (2025, August 28). [4-(1,3-dioxolan-2-yl)phenyl]methanol | CAS#:142651-25-0. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-methyl-2-phenyl- (CAS 3674-77-9). Retrieved from [Link]
-
Fisher Scientific. (n.d.). [3-(1,3-Thiazol-2-yl)phenyl]methanol, 97%, Thermo Scientific™. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink...). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
SpectraBase. (n.d.). (4S)-2-Methyl-2-phenyl-1,3-dioxan-4-methanol. Retrieved from [Link]
-
ChemBK. (n.d.). phenyl-(2-phenyl-[1][4]dioxolan-2-yl)-methanol - Names and Identifiers. Retrieved from [Link]
-
PubChem. (n.d.). (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dioxolane-2-methanol. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-phenyl-. NIST WebBook. Retrieved from [Link]
Sources
- 1. Buy Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol | 5694-69-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. applets.kcvs.ca [applets.kcvs.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-HYDROXYMETHYL-1,3-DIOXOLANE | 5694-68-8 [chemicalbook.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
3-(1,3-Dioxan-2-yl)benzyl alcohol CAS number and synonyms
An In-Depth Technical Guide to 3-(1,3-Dioxan-2-yl)benzyl alcohol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1,3-Dioxan-2-yl)benzyl alcohol, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and applications.
Chemical Identity and Structure
While a specific CAS number for 3-(1,3-Dioxan-2-yl)benzyl alcohol is not readily found in major chemical databases, its structure and systematic name, (3-(1,3-dioxan-2-yl)phenyl)methanol, clearly define the compound. The absence of a dedicated CAS number suggests it is more of a synthetic intermediate than a common commercial product.
Synonyms:
-
(3-(1,3-Dioxan-2-yl)phenyl)methanol
-
3-(Hydroxymethyl)benzaldehyde propylene acetal
The core structure features a benzyl alcohol moiety where the aldehyde group at the meta-position is protected as a cyclic acetal using propane-1,3-diol. This structural feature is key to its utility, allowing for selective reactions at the benzylic alcohol.
Synthesis of 3-(1,3-Dioxan-2-yl)benzyl alcohol
The synthesis of 3-(1,3-Dioxan-2-yl)benzyl alcohol is a two-step process starting from isophthalaldehyde. The first step involves the selective reduction of one of the two aldehyde groups to an alcohol, followed by the protection of the remaining aldehyde group as a 1,3-dioxane.
Step 1: Synthesis of the Precursor, 3-(Hydroxymethyl)benzaldehyde
The precursor for the target molecule is 3-(hydroxymethyl)benzaldehyde. A common method for its synthesis is the selective reduction of isophthalaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).
Experimental Protocol:
-
Dissolve isophthalaldehyde (200 g) in absolute ethanol (3 L) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (15.6 g) to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Pour the reaction mixture into a 25% aqueous ammonium acetate solution (2 L) to quench the reaction.
-
Remove the ethanol by evaporation under reduced pressure.
-
Extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography (30% ethyl acetate in hexane) to yield 3-(hydroxymethyl)benzaldehyde (94 g).[1]
Step 2: Acetal Protection to Yield 3-(1,3-Dioxan-2-yl)benzyl alcohol
The final step is the protection of the aldehyde group of 3-(hydroxymethyl)benzaldehyde as a 1,3-dioxane using propane-1,3-diol. This reaction is typically catalyzed by an acid.
Experimental Protocol:
-
To a solution of 3-(hydroxymethyl)benzaldehyde in a suitable solvent like toluene, add a slight excess of propane-1,3-diol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 3-(1,3-Dioxan-2-yl)benzyl alcohol.
Synthesis Workflow Diagram:
Caption: Synthesis of 3-(1,3-Dioxan-2-yl)benzyl alcohol.
Physicochemical Properties
The exact physicochemical properties of 3-(1,3-Dioxan-2-yl)benzyl alcohol are not extensively documented. However, based on its structure and related compounds, the following properties can be anticipated:
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |
| Boiling Point | Expected to be higher than that of benzyl alcohol (205°C) due to the increased molecular weight. |
| Stability | The dioxane group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions to regenerate the aldehyde. |
Applications in Research and Drug Development
The bifunctional nature of 3-(1,3-Dioxan-2-yl)benzyl alcohol makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery.
-
Orthogonal Functional Group Handling: The primary utility of this compound lies in the orthogonal nature of its two functional groups. The benzylic alcohol can be subjected to various transformations (e.g., oxidation, etherification, esterification) while the aldehyde remains protected as a stable dioxane. Subsequently, the dioxane can be deprotected under acidic conditions to reveal the aldehyde for further reactions, such as reductive amination, Wittig reactions, or the formation of heterocycles.
-
Scaffold for Bioactive Molecules: This molecule can serve as a scaffold for the synthesis of a variety of biologically active compounds. The benzyl alcohol moiety is a common feature in many pharmaceutical agents. The latent aldehyde functionality provides a handle to introduce further diversity and complexity, which is crucial in structure-activity relationship (SAR) studies.
-
Linker Chemistry: In the context of drug development, bifunctional molecules like this are often employed as linkers in the synthesis of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise control over reactivity and spacing is essential.
Potential Reaction Pathways:
Caption: Potential reaction pathways for 3-(1,3-Dioxan-2-yl)benzyl alcohol.
Safety and Handling
Specific safety data for 3-(1,3-Dioxan-2-yl)benzyl alcohol is not available. However, based on the properties of its constituent parts, benzyl alcohol and 1,3-dioxane, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Benzyl alcohol has low acute toxicity.[3] However, it can be an irritant to the skin and eyes.
-
Stability: Avoid strong acids, as they will cleave the dioxane protecting group.
It is crucial to consult the Safety Data Sheet (SDS) for any reagents used in the synthesis and handling of this compound.
Conclusion
3-(1,3-Dioxan-2-yl)benzyl alcohol is a valuable synthetic intermediate with significant potential for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. Its key advantage lies in the orthogonal reactivity of its alcohol and protected aldehyde functionalities, allowing for a stepwise and controlled elaboration of molecular structures. While not a commonly available commercial chemical, its straightforward synthesis from readily available starting materials makes it an accessible and useful building block for synthetic chemists.
References
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
- Supporting Information. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 3-(Hydroxymethyl)benzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
PubChem. (n.d.). (1,3-Dioxan-2-yl)methanol. Retrieved from [Link]
-
PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
- Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. (n.d.).
-
PubChem. (n.d.). 2-(1,3-Dioxan-2-yl)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions.
- Google Patents. (n.d.). US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol.
-
SIELC Technologies. (2018, May 16). (2-Benzyl-1,3-dioxolan-4-yl)methanol. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
Vivochem. (n.d.). Order Benzyl Alcohol | CAS no. 100-51-6 | B2B Partner. Retrieved from [Link]
-
Suze Chemical. (n.d.). Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
GJ Chemical. (n.d.). Benzyl Alcohol Tech Grade Supplier and Distributor. Retrieved from [Link]
-
Springchem. (n.d.). China Benzyl Alcohol Manufacturers Factory and Manufacturers - Suppliers Pricelist. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 3-hydroxy- (CAS 620-24-6). Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]
-
Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026, January 30). Retrieved from [Link]
-
sciedco. (n.d.). 2-Benzyl-1,3-dioxolane, Min. 98.0 (GC), 25 mL. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]
-
PMC. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of [3-(1,3-Dioxan-2-yl)phenyl]methanol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of [3-(1,3-Dioxan-2-yl)phenyl]methanol, a key consideration for its application in research, drug development, and chemical synthesis. The document is structured to provide not only theoretical understanding but also practical, actionable protocols for laboratory professionals.
Executive Summary
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For [3-(1,3-Dioxan-2-yl)phenyl]methanol, understanding its solubility profile in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This guide will delve into the molecular characteristics of [3-(1,3-Dioxan-2-yl)phenyl]methanol that govern its solubility, predict its behavior in different solvent classes, and provide detailed methodologies for empirical solubility determination.
Molecular Structure and its Implications for Solubility
To comprehend the solubility of [3-(1,3-Dioxan-2-yl)phenyl]methanol, a thorough examination of its molecular structure is essential. The molecule possesses distinct regions with varying polarities, which ultimately dictates its interaction with different solvents.
[3-(1,3-Dioxan-2-yl)phenyl]methanol
Caption: Chemical structure of [3-(1,3-Dioxan-2-yl)phenyl]methanol.
Key structural features influencing solubility include:
-
Aromatic Phenyl Group: This bulky, non-polar ring contributes to solubility in non-polar, aromatic solvents through van der Waals interactions.
-
Hydroxymethyl Group (-CH₂OH): The presence of a hydroxyl group introduces polarity and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This significantly enhances solubility in polar protic solvents.
-
1,3-Dioxane Ring: This heterocyclic acetal ring contains two ether-like oxygen atoms. These oxygens can act as hydrogen bond acceptors, contributing to solubility in protic solvents. The cyclic structure also adds to the overall size of the molecule.
The interplay of these features suggests that [3-(1,3-Dioxan-2-yl)phenyl]methanol will exhibit a nuanced solubility profile, being neither extremely soluble in highly polar nor entirely non-polar solvents. Its solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for [3-(1,3-Dioxan-2-yl)phenyl]methanol are:
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen.[1][2][3] The hydroxyl group in the target molecule is a prime site for hydrogen bonding. Solvents that can also form hydrogen bonds (e.g., alcohols, water) are expected to be good solvents.
-
Dipole-Dipole Interactions: Polar molecules have a permanent dipole moment. The polar bonds within the dioxane ring and the hydroxymethyl group create a molecular dipole, allowing for electrostatic interactions with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The non-polar phenyl ring will primarily interact with solvents through these forces.
The overall solubility is a result of the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[4]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and theoretical principles, we can predict the solubility of [3-(1,3-Dioxan-2-yl)phenyl]methanol in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group and the dioxane oxygens.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group.[5] However, they cannot donate hydrogen bonds, which may slightly limit solubility compared to protic solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact favorably with the phenyl group of the solute via π-π stacking and van der Waals forces. The polar groups of the solute limit its solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity and can act as hydrogen bond acceptors, but their non-polar alkyl chains are significant. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can induce dipole interactions. Their ability to dissolve a range of organic compounds makes them likely to have some solvating power for this molecule. |
| Non-Polar Aliphatic | Hexane, Heptane | Low | These solvents lack any significant polarity and cannot form hydrogen bonds. The energy required to break the solute-solute interactions (especially hydrogen bonds) would not be compensated by the weak van der Waals forces with the solvent.[6] |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is crucial for accurate and reliable data. Two common methods for determining the solubility of a solid compound in a liquid solvent are the Equilibrium Solubility Method and the Solvent Addition Method.[7][8]
Equilibrium Solubility Method (Excess Solid)
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.[7][8]
Experimental Workflow: Equilibrium Solubility Method
Caption: Workflow for the Equilibrium Solubility Method.
Detailed Protocol:
-
Preparation: Accurately weigh an excess amount of [3-(1,3-Dioxan-2-yl)phenyl]methanol and add it to a vial containing a precise volume of the chosen organic solvent.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stir plate. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Sampling: Once equilibrated, cease agitation and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filtration: To remove any suspended microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of the solute in the filtered solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A calibration curve with known concentrations of the compound should be prepared beforehand.
-
Calculation: The solubility is then calculated, typically expressed in mg/mL or mol/L.
Solvent Addition Method (Excess Solid)
This method involves adding a solvent to a known mass of the solute until it completely dissolves.[8]
Experimental Workflow: Solvent Addition Method
Caption: Workflow for the Solvent Addition Method.
Detailed Protocol:
-
Preparation: Accurately weigh a small, known mass of [3-(1,3-Dioxan-2-yl)phenyl]methanol into a transparent vial.
-
Titration: Begin adding the solvent in small, precise increments using a calibrated pipette or burette.
-
Observation: After each addition, stir the mixture thoroughly and observe for the dissolution of the solid. The endpoint is reached when the solution becomes completely clear, with no visible solid particles remaining.
-
Measurement: Record the total volume of solvent added to achieve complete dissolution.
-
Calculation: The solubility is calculated from the mass of the solute and the volume of the solvent used.
Factors Influencing Solubility
Several external factors can influence the solubility of [3-(1,3-Dioxan-2-yl)phenyl]methanol:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[6][9][10] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice. When reporting solubility data, it is crucial to specify the temperature at which the measurement was taken.
-
Purity of the Compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample of [3-(1,3-Dioxan-2-yl)phenyl]methanol for accurate solubility determination.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[9] It is important to characterize the solid form being used in the solubility studies.
Conclusion
The solubility of [3-(1,3-Dioxan-2-yl)phenyl]methanol in organic solvents is governed by a balance of its polar (hydroxymethyl and dioxane groups) and non-polar (phenyl group) characteristics. It is predicted to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, moderate solubility in aromatic and ether solvents, and low solubility in non-polar aliphatic solvents. For precise applications, the theoretical predictions presented in this guide should be supplemented with empirical data obtained through standardized experimental protocols. The methodologies detailed herein provide a robust framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound, enabling its effective utilization in their work.
References
-
Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
-
Comparison of the polarity of organic solvents. (2022, October 13). [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Sciences. [Link]
-
CK-12 Foundation. (2026, January 1). Hydrogen Bonding. [Link]
-
Allen. Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
-
Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP. [Link]
-
Polarity of Solvents. [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? [Link]
-
Chemistry Online @ UTSC. Solubility. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
Scientific.Net. (2013). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. [Link]
-
Solubility of Organic Compounds. (2023, August 31). [Link]
-
SOLUBILITY. [Link]
-
The importance of solubility and how to collect it using dynamic methods. (2023, April 5). [Link]
Sources
- 1. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. web.viu.ca [web.viu.ca]
Stability of meta-substituted dioxane benzyl alcohols
An In-Depth Technical Guide to the Stability of Meta-Substituted Dioxane Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical analysis of the chemical stability of meta-substituted dioxane benzyl alcohols, a class of compounds of increasing interest in pharmaceutical development. We move beyond theoretical discussions to offer field-proven insights into the primary degradation pathways, the design of robust forced degradation studies, and the development of stability-indicating analytical methods. The core focus is on the interplay between the two principal degradation-prone moieties: the benzylic alcohol, susceptible to oxidation, and the dioxane ring, which is labile to acid-catalyzed hydrolysis. This document furnishes detailed experimental protocols and logical frameworks to empower researchers to proactively assess and mitigate stability risks, ensuring the integrity and safety of drug candidates.
Introduction: A Tale of Two Moieties
Meta-substituted dioxane benzyl alcohols represent a unique structural class often encountered in medicinal chemistry, serving as advanced intermediates or as key pharmacophoric elements. Their architecture presents a compelling challenge for stability chemists: the inherent susceptibility of the benzyl alcohol to oxidation is juxtaposed with the acid-labile nature of the dioxane's acetal linkage. The meta substitution pattern further modulates the electronic environment of the benzylic carbon, influencing its reactivity and the overall stability profile of the molecule.[1][2]
Understanding the stability of these compounds is not merely a regulatory formality but a cornerstone of successful drug development. A comprehensive stability profile informs critical decisions in formulation, packaging, and storage, ultimately safeguarding patient safety and ensuring product efficacy. This guide provides the foundational principles and actionable protocols to thoroughly characterize and manage the stability of this important chemical class.
Section 1: Foundational Chemical Stability Principles
The stability of a meta-substituted dioxane benzyl alcohol is not monolithic; it is a composite of the individual vulnerabilities of its constituent parts, modulated by their electronic interplay.
-
The Benzyl Alcohol Moiety: The primary alcohol attached to a benzene ring is prone to oxidation. This process typically occurs in a stepwise fashion, first yielding the corresponding benzaldehyde and subsequently the benzoic acid.[3][4][5] This degradation is often catalyzed by exposure to atmospheric oxygen, light, or trace metal impurities.[3][6] The rate of oxidation is temperature-dependent, with higher temperatures accelerating the process.[7]
-
The 1,3-Dioxane Moiety: As a cyclic acetal, the 1,3-dioxane ring is generally stable under neutral and basic conditions. However, it is inherently susceptible to hydrolysis under acidic conditions.[8][9] Protonation of one of the ether oxygens initiates ring cleavage, ultimately leading to the formation of a diol (1,3-propanediol derivative) and an aldehyde or ketone, depending on the original substitution of the acetal carbon.
-
The Influence of Meta Substitution: The position of the dioxane ring relative to the benzyl alcohol is critical. A meta substituent primarily exerts an inductive effect on the benzylic carbon. Electron-withdrawing groups in the meta position can influence the stability of benzylic intermediates, potentially affecting degradation rates.[1][2] This electronic effect is a key consideration when predicting the molecule's overall lability.
Section 2: Primary Degradation Pathways & Mechanisms
Based on the foundational principles, two primary degradation pathways are of paramount concern for this class of compounds.
Pathway A: Oxidative Degradation
This pathway targets the benzylic alcohol. It is a common route of decomposition for many pharmaceutical compounds containing this functional group.[4][5]
-
Initiation: The reaction is typically initiated by atmospheric oxygen, often accelerated by light or trace metals.
-
Oxidation to Aldehyde: The benzyl alcohol is first oxidized to the corresponding meta-substituted dioxane benzaldehyde.
-
Oxidation to Carboxylic Acid: If oxidizing conditions persist, the aldehyde is further oxidized to the corresponding benzoic acid derivative. This transformation is often indicated by a change in odor from a mild scent to a sharp, almond-like smell associated with benzaldehyde.[3]
Pathway B: Acid-Catalyzed Hydrolytic Cleavage
This pathway targets the dioxane ring and is highly dependent on the pH of the environment.[8][9]
-
Protonation: The reaction initiates with the protonation of an ether oxygen in the dioxane ring under acidic conditions.
-
Ring Opening: The protonated ether bond cleaves, forming a resonance-stabilized carbocation.
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Final Products: Subsequent deprotonation and cleavage yield the final ring-opened products: a substituted 1,3-propanediol and the corresponding aldehyde from the original acetal carbon.
The following diagram illustrates these two competing degradation pathways.
Section 3: A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is an indispensable tool for elucidating the intrinsic stability of a drug substance.[10] It involves subjecting the compound to conditions more severe than accelerated storage to fast-track potential degradation.[10] The results are foundational for developing and validating a stability-indicating analytical method.
Causality-Driven Experimental Design
The choice of stressors is not arbitrary; each condition is selected to probe a specific, chemically plausible degradation pathway. This self-validating approach ensures that if degradation can occur, it will be observed and can be mechanistically understood.
| Stress Condition | Target Moiety & Rationale | Typical Conditions |
| Acid Hydrolysis | Dioxane Ring | 0.1 M HCl at 40-60°C.[11][12] This directly challenges the acid-labile acetal linkage, providing the primary route for hydrolytic degradation. |
| Base Hydrolysis | General Stability | 0.1 M NaOH at 40-60°C.[12] While the core structure is expected to be relatively stable to base, this tests for unexpected lability. |
| Oxidation | Benzyl Alcohol | 3% H₂O₂ at room temperature.[12] This condition specifically targets the benzylic C-H bond, promoting oxidation to the aldehyde and acid. |
| Thermal Stress | Overall Molecule | 60-80°C in a calibrated oven.[13] Evaluates the molecule's general thermal robustness. |
| Photostability | Overall Molecule | Exposure to light source conforming to ICH Q1B guidelines. Tests for light-induced degradation, such as photo-oxidation. |
Protocol 1: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study designed to produce a 5-20% degradation of the parent compound, which is ideal for method validation.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the meta-substituted dioxane benzyl alcohol in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Sample Preparation (perform in duplicate):
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Thermal Stress (Liquid): Place a vial of the stock solution in a calibrated oven.
-
Thermal Stress (Solid): Place a small amount of the solid compound in a calibrated oven.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep at 4°C protected from light.
3. Incubation:
-
Place all samples (except the control) in a temperature-controlled chamber (e.g., 60°C).
-
Monitor the samples at predetermined time points (e.g., 2, 8, 24, 48 hours).
4. Quenching/Neutralization:
-
At each time point, withdraw an aliquot from each stressed sample.
-
Acid Sample: Neutralize with an equivalent volume of 0.1 M NaOH.
-
Base Sample: Neutralize with an equivalent volume of 0.1 M HCl.
-
Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Section 4).
-
Compare the chromatograms of stressed samples to the control sample to identify and quantify degradation products.
Section 4: Analytical Strategy for Stability-Indicating Methods
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[11][14]
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Screening:
-
Objective: Achieve baseline separation between the parent peak and all degradation product peaks.
-
Starting Point: A C18 reversed-phase column is a versatile choice.[14]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier sharpens peaks and ensures the ionizable degradants (like the benzoic acid derivative) are in a single protonation state.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
2. Analysis of Stressed Samples:
-
Inject the quenched and diluted samples from the forced degradation study. Pay close attention to the chromatograms from the acid and oxidative stress conditions, as these are most likely to show significant degradation.
3. Method Optimization:
-
Goal: Ensure peak purity of the parent compound and adequate resolution (Rs > 2) between all peaks.
-
Adjust Gradient: Modify the slope and duration of the gradient to improve the separation of closely eluting peaks.
-
Adjust pH: Small changes in the mobile phase pH can significantly alter the retention of acidic or basic degradants.
-
Change Organic Modifier: If co-elution persists, switching from acetonitrile to methanol (or vice-versa) can alter selectivity.
4. Method Validation (per ICH Q2(R1) Guidelines):
-
Once optimized, the method must be validated for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The key validation parameter. Analyze a mixture of the parent compound and all stressed samples to demonstrate that all degradation product peaks are resolved from the parent peak. Use a photodiode array (PDA) detector to assess peak purity.
Sources
- 1. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Benzyl Alcohol: The Complete Industrial Guide - Wolfa [wolfabio.com]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. series.publisso.de [series.publisso.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
Methodological & Application
Application Note: Protocol for Acetal Protection of Isophthalaldehyde with 1,3-Propanediol
Executive Summary & Strategic Significance
The protection of isophthalaldehyde (benzene-1,3-dicarbaldehyde) as a bis-acetal using 1,3-propanediol is a critical transformation in the synthesis of complex organic linkers, dendrimers, and pharmaceutical intermediates.[1] Unlike the 5-membered dioxolane rings formed from ethylene glycol, the 6-membered 1,3-dioxane rings formed here offer distinct conformational stability and acid-sensitivity profiles.[1]
This protocol details the thermodynamic control required to drive the equilibrium toward the bis-protected product, 1,3-bis(1,3-dioxan-2-yl)benzene.[1] Success relies on the rigorous removal of water via azeotropic distillation (Dean-Stark method) to overcome the entropic penalty of bringing three molecules together (1 aldehyde + 2 diols).[1]
Key Applications
-
MOF/COF Synthesis: Protecting aldehyde groups during the functionalization of the benzene core (e.g., lithiation or halogenation at the 5-position).[1]
-
Dendrimer Growth: Masking core reactivity during divergent synthesis steps.
-
Solubility Modulation: The lipophilic dioxane rings significantly alter the solubility profile compared to the polar dialdehyde.[1]
Reaction Mechanism & Pathway[2]
The formation of the 1,3-dioxane ring is an acid-catalyzed nucleophilic addition-elimination reaction.[1] Because the reaction is reversible, understanding the mechanism is crucial for troubleshooting incomplete conversions.
Mechanistic Flow[2][3]
-
Activation: Protonation of the carbonyl oxygen by the acid catalyst (pTSA).[1]
-
Addition: Nucleophilic attack by one hydroxyl group of 1,3-propanediol.
-
Hemiacetal Formation: Formation of the intermediate hemiacetal.[2]
-
Elimination: Protonation of the hemiacetal hydroxyl followed by water loss to form an oxocarbenium ion.
-
Cyclization: Intramolecular attack by the second hydroxyl group closes the 6-membered ring.[1]
[1][4]
Experimental Protocol
Materials & Stoichiometry[5]
| Component | Role | Equivalents (eq) | Notes |
| Isophthalaldehyde | Substrate | 1.0 | Limiting reagent. |
| 1,3-Propanediol | Reagent | 2.5 – 3.0 | Excess required to drive bis-protection.[1] |
| p-Toluenesulfonic acid (pTSA) | Catalyst | 0.05 – 0.1 | Monohydrate form is acceptable if Dean-Stark is used.[1] |
| Toluene | Solvent | N/A (0.2 M) | Forms azeotrope with water (85°C).[1] |
Apparatus Setup
-
Reaction Vessel: 2-neck Round Bottom Flask (RBF).[1]
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.[1]
-
Atmosphere: Nitrogen or Argon inlet (optional but recommended to prevent oxidation of aldehyde prior to protection).[1]
-
Stirring: Magnetic stir bar (vigorous stirring required).
Step-by-Step Procedure
-
Charge: To a dry RBF equipped with a magnetic stir bar, add Isophthalaldehyde (1.0 eq), 1,3-Propanediol (2.5 eq), and pTSA (0.1 eq).
-
Solvate: Add Toluene to achieve a concentration of approximately 0.2 M relative to the aldehyde.
-
Assemble: Attach the Dean-Stark trap (pre-filled with Toluene) and reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (~115°C bath temperature). Ensure the solvent is actively distilling into the trap.[1]
-
Observation: Water droplets will separate to the bottom of the Dean-Stark trap.[1]
-
-
Monitor: Continue reflux for 4–12 hours. Monitor reaction progress via TLC (See Section 4) until the starting dialdehyde spot disappears.[1]
-
Quench: Cool the reaction mixture to room temperature. Add saturated aqueous NaHCO₃ (sodium bicarbonate) to neutralize the acid catalyst.[1]
-
Critical: Failure to neutralize prior to workup can lead to hydrolysis of the product during aqueous washes.[1]
-
-
Workup:
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude bis-acetal.[1]
Process Control & Characterization
Thin Layer Chromatography (TLC)[1][4][5]
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV Light (254 nm).[1] The acetal is UV active due to the benzene ring but less polar than the aldehyde.[1]
-
Rf Values (Approximate):
NMR Spectroscopy (Expected Data)
The formation of the 1,3-dioxane ring is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal methine proton.[1]
| Nucleus | Signal | Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | Acetal CH | 5.45 – 5.55 | Singlet | Diagnostic Peak |
| ¹H NMR | Dioxane O-CH₂ | 3.90 – 4.30 | Multiplet | Ring protons adjacent to oxygen |
| ¹H NMR | Dioxane C-CH₂ | 1.40 – 2.30 | Multiplet | Ring protons (beta to oxygen) |
| ¹H NMR | Aromatic | 7.30 – 7.60 | Multiplet | Benzene ring protons |
| ¹H NMR | Aldehyde CHO | ~10.0 | Singlet | Must be absent |
Troubleshooting & Optimization
Issue: Incomplete Conversion (Mono-protection)
If TLC shows a persistent intermediate spot (mono-acetal):
-
Water Removal: Ensure the Dean-Stark trap is functioning. If the trap is saturated, drain the water.
-
Solvent: Toluene is preferred over benzene due to its higher boiling point (110°C vs 80°C), which drives the kinetics faster.
-
Catalyst: Add an additional 5 mol% of pTSA if the reaction stalls.
Issue: Product Hydrolysis
If the aldehyde peak reappears after workup:
-
Acidity: The product is stable to base but sensitive to acid. Ensure the reaction is fully quenched with NaHCO₃ before adding water.[1]
-
Silica Gel: Silica is slightly acidic. If purifying by column chromatography, add 1% Triethylamine (Et₃N) to the eluent to buffer the silica.
Issue: Polymerization
While rare for meta-substituted aldehydes, oligomerization can occur.[1]
-
Concentration: Do not run the reaction too concentrated (>0.5 M). Dilution favors intramolecular cyclization (acetal formation) over intermolecular polymerization.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (The definitive guide on acetal stability and formation conditions). [1]
-
Jene, P. G., & Ibers, J. A. (1999).[3] Bis(1,3-dioxan-2-yl)arenes: precursors to linked porphyrins.[1][3] Acta Crystallographica Section C, 55, 1593-1595.[3] (Structural characterization of bis-dioxane benzene derivatives).
-
BenchChem. (2025).[2] The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. (General protocols for cyclic acetal formation). [1]
-
Muntean, L., et al. (2002).[4] Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives. Revue Roumaine de Chimie, 47(3-4), 327-332.[1][4] (Stereochemical analysis of 1,3-dioxane rings on benzene cores).
Sources
Application Note: High-Fidelity Grignard Reactions with Dioxane-Protected Benzaldehydes
Executive Summary
This guide details the operational framework for conducting Grignard reactions on substrates containing a benzaldehyde moiety protected as a 1,3-dioxane acetal. While Grignard reagents (R-MgX) are potent nucleophiles incompatible with free aldehydes, the 1,3-dioxane protecting group offers superior steric shielding and thermodynamic stability compared to its 5-membered analog (1,3-dioxolane). This protocol ensures the integrity of the aldehyde functionality while permitting nucleophilic attack at distal electrophilic sites (e.g., esters, nitriles, or halides).
Strategic Analysis: Why 1,3-Dioxane?
Before commencing, researchers must understand the mechanistic rationale for this protecting group choice to avoid downstream failures.
-
Thermodynamic Stability: The 1,3-dioxane ring adopts a chair conformation similar to cyclohexane.[1] This 6-membered ring is thermodynamically more stable than the 5-membered 1,3-dioxolane (which suffers from eclipse strain). This stability is critical when the subsequent Grignard reaction requires elevated temperatures (reflux) or extended reaction times.
-
The Lewis Acid Threat: Magnesium halides (
), byproducts of Grignard formation, are Lewis acids. While acetals are stable to bases, strong Lewis acids can coordinate with the acetal oxygens, facilitating ring opening. The 1,3-dioxane's steric bulk minimizes this coordination better than acyclic acetals.
Workflow Visualization
The following diagram outlines the critical path for this synthesis.
Figure 1: Operational workflow for chemoselective Grignard reactions involving acetal-protected aldehydes.
Phase 1: Protection Protocol (Dean-Stark)
Objective: Quantitative conversion of benzaldehyde to 2-phenyl-1,3-dioxane. Criticality: Residual free aldehyde will react immediately with the Grignard reagent, lowering yield and creating complex purification mixtures.
Materials
-
Substrate: Benzaldehyde derivative (1.0 equiv)[2]
-
Reagent: 1,3-Propanediol (1.2 – 1.5 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)[3]
-
Solvent: Toluene (Reagent Grade)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the benzaldehyde substrate, 1,3-propanediol, and pTsOH to the flask. Add toluene (approx. 0.2 M concentration relative to substrate).
-
Reflux: Heat the mixture to vigorous reflux. The toluene/water azeotrope (bp 85°C) will carry water into the trap.
-
Monitoring: Continue reflux until water collection ceases (typically 2-4 hours). Validation: Monitor by TLC or GC-MS. The disappearance of the aldehyde peak is mandatory.
-
Neutralization: Cool to room temperature. Add triethylamine (0.1 equiv) or solid
to neutralize the pTsOH. Note: Acidic residues will catalyze hydrolysis during storage. -
Isolation: Wash with water (x2) and brine. Dry organic layer over
. Concentrate in vacuo.-
Purification: 1,3-dioxanes are often stable enough to be distilled or recrystallized. If the crude is >95% pure, proceed to Phase 2.
-
Phase 2: The Grignard Reaction
Objective: Reaction of R-MgX with the target functional group without disturbing the dioxane ring.
Pre-Flight Check: The "Dry" Standard
The 1,3-dioxane is stable to bases, but the Grignard reagent is destroyed by moisture.
-
Glassware: Oven-dried at 120°C for >4 hours.
-
Solvent: Anhydrous THF or Diethyl Ether (water content <50 ppm).
-
Atmosphere: Argon or Nitrogen (positive pressure).
Protocol
-
Substrate Preparation: Dissolve the dioxane-protected benzaldehyde in anhydrous THF (0.5 M).
-
Temperature Control: Cool the solution to 0°C .
-
Why? While the acetal is stable, lower temperatures minimize the Lewis acidity effects of magnesium salts that could coordinate to the dioxane oxygens.
-
-
Grignard Addition: Add the Grignard reagent (1.1 – 1.5 equiv) dropwise via syringe or addition funnel.
-
Observation: A slight exotherm is normal. Maintain internal temperature <10°C.
-
-
Reaction: Allow to warm to room temperature. Stir for 1-3 hours.
-
Validation: Quench a 50 µL aliquot into sat.
and analyze by TLC/LC-MS. Look for consumption of the protected substrate (if reacting at a leaving group) or formation of the alcohol (if attacking a ketone/ester).
-
Phase 3: Quenching & Workup (The Critical Fork)
This is where most errors occur. The pH of the quench determines the fate of the protecting group.
Scenario A: Retaining the Protecting Group
Use this if you plan to purify the intermediate or perform further non-acidic transformations.
-
Cool: Return reaction mixture to 0°C.
-
Buffer: Quench by slow addition of Saturated Aqueous Ammonium Chloride (
) .-
Chemistry:
is weakly acidic (pH ~5-6). It destroys the alkoxide/excess Grignard but is generally too mild to hydrolyze the 6-membered dioxane ring rapidly at 0°C.
-
-
Extraction: Extract immediately with Ethyl Acetate or Ether.
-
Wash: Wash combined organics with Saturated Sodium Bicarbonate (
) to ensure basicity. -
Dry/Concentrate: Dry over
(avoid acidic silica gel during purification if possible; use basic alumina or neutralized silica if the acetal is sensitive).
Scenario B: "One-Pot" Deprotection
Use this if the final target is the free aldehyde.
-
Cool: Return reaction mixture to 0°C.
-
Acidify: Quench by slow addition of 1M or 2M HCl .
-
Hydrolysis: Allow the biphasic mixture to stir vigorously at room temperature for 1-2 hours.
-
Validation: Monitor the reappearance of the aldehyde signal (approx. 10 ppm in 1H NMR) or carbonyl stretch in IR.
Data Summary & Troubleshooting
| Parameter | 1,3-Dioxolane (5-ring) | 1,3-Dioxane (6-ring) | Implication |
| Formation Rate | Faster | Slower | Dioxane requires longer reflux/Dean-Stark. |
| Acid Stability | Moderate | High | Dioxane survives harsher workups. |
| Steric Bulk | Low | High | Dioxane better protects against Lewis Acid coordination. |
| Removal | Easy (Aq.[8] Acid) | Difficult | May require heat + acid or transacetalization. |
Troubleshooting Guide
-
Problem: Grignard reagent won't initiate.
-
Solution: Add a crystal of iodine or 1,2-dibromoethane. Ensure magnesium turnings are fresh/crushed.
-
-
Problem: Acetal cleavage observed during Grignard reaction.
-
Cause: Reaction temperature too high or Mg salts acting as strong Lewis acids.
-
Fix: Switch solvent to THF (coordinates Mg better than Ether, reducing its Lewis acidity toward the acetal) and keep T < 0°C.
-
-
Problem: Incomplete protection (Phase 1).
-
Fix: Ensure fresh pTsOH and rigorous water removal. If equilibrium is stubborn, use molecular sieves (3Å) in the trap.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carbonyl Group: 1,3-Dioxanes.[1][3][7][8][9] Wiley.
-
Organic Chemistry Portal. (n.d.). Protection of Aldehydes and Ketones as 1,3-Dioxanes.[1][7][8] Retrieved from
-
Master Organic Chemistry. (2015). Protecting Groups in Grignard Reactions.[4][6][10][11] Retrieved from
-
Journal of Organic Chemistry. Stability of cyclic acetals under Grignard conditions. (General reference to stability trends in nucleophilic addition). See: J. Org.[8][9][11][12] Chem. 1999, 64, 330.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 12. Small-Scale Procedure for Acid-Catalyzed Ketal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Handling moisture sensitivity of [3-(1,3-Dioxan-2-yl)phenyl]methanol
Current Status: Operational | Topic: Moisture & Acid Sensitivity Handling
Core Directive: The Chemistry of Vulnerability
Executive Summary: [3-(1,3-Dioxan-2-yl)phenyl]methanol contains two distinct functional groups: a primary benzyl alcohol and a 1,3-dioxane ring. While the alcohol is relatively robust, the 1,3-dioxane is a cyclic acetal.[1][2][3]
The Critical Failure Mode: Acetals are chemically stable under basic and neutral conditions but are thermodynamically unstable in the presence of aqueous acid . "Moisture sensitivity" for this compound is a misnomer; it is actually acid-catalyzed hydrolysis sensitivity . Pure water alone reacts very slowly, but trace acidity (from unneutralized solvents, silica gel, or CO₂ absorption) catalyzes the rapid cleavage of the dioxane ring, reverting it to the parent aldehyde.
Mechanism of Degradation
The presence of moisture (
Figure 1: Acid-catalyzed hydrolysis pathway of the 1,3-dioxane moiety.[4] Note that this reaction is reversible; removing water drives formation, adding water drives degradation.
Diagnostic Troubleshooting (Q&A)
Q1: My solid product turned into a viscous oil/syrup overnight. What happened? A: You likely experienced bulk hydrolysis .
-
Cause: The compound was stored in an environment with ambient moisture and trace acidity (e.g., residual HCl from a previous step or acidic vapors in the fridge). The "oil" is likely a mixture of 3-(hydroxymethyl)benzaldehyde (liquid) and 1,3-propanediol (viscous liquid).
-
Verification: Check IR for a strong Carbonyl (C=O) stretch at ~1690-1700 cm⁻¹. The intact dioxane has no C=O signal.
-
Recovery: If the hydrolysis is partial, you must repurify (see Protocol B). If total, you must re-protect the aldehyde using 1,3-propanediol and p-TsOH with a Dean-Stark trap.
Q2: The NMR spectrum in CDCl₃ shows a small aldehyde peak (~10 ppm), but the LC-MS looks pure. Is my sample degrading? A: This is likely an analytical artifact , not sample degradation.
-
Cause: Chloroform-d (CDCl₃) naturally decomposes to form DCl/HCl and phosgene over time, especially when exposed to light. This trace acid catalyzes the hydrolysis of the acetal inside the NMR tube within minutes.
-
Solution: Do not trust the NMR unless the solvent was neutralized. See Protocol A below. Alternatively, use Benzene-d₆ or DMSO-d₆, which are non-acidic.
Q3: I lost 40% of my mass during silica gel chromatography. Where did it go? A: It remained on the column as the hydrolyzed aldehyde.
-
Cause: Silica gel is slightly acidic (pH 4-5). As the acetal passes through the column, the acidic surface catalyzes hydrolysis, and the resulting polar diol/aldehyde sticks to the silica.
-
Solution: You must buffer your silica gel. See Protocol B .
Validated Protocols
Protocol A: Neutralizing NMR Solvents (Self-Validating)
Use this whenever analyzing acetals in chlorinated solvents.
-
Preparation: Take a fresh ampoule or bottle of CDCl₃.
-
Filtration: Pass the solvent through a small plug (0.5 cm) of Basic Alumina (Activity I) directly into the NMR tube.
-
Why? Basic alumina scavenges free protons (DCl/HCl).
-
-
Alternative: Add ~5-10 mg of anhydrous
directly to the NMR tube. Shake and let settle before acquiring. -
Validation: Run the NMR. If the aldehyde peak (9.8–10.2 ppm) is absent, your bulk material is stable. If the peak persists despite neutralization, your bulk material has degraded.
Protocol B: Buffered Purification (Silica Gel)
Standard silica destroys acetals. Use this method for purification.
| Component | Standard Method (RISK) | Buffered Method (SAFE) |
| Stationary Phase | Silica Gel 60 | Silica Gel 60 (Pre-treated) |
| Mobile Phase | Hexane / EtOAc | Hexane / EtOAc + 1% Triethylamine (Et₃N) |
| Loading | Dissolve in CH₂Cl₂ | Dissolve in Mobile Phase + 1% Et₃N |
Step-by-Step:
-
Prepare your eluent mixture (e.g., 30% EtOAc/Hexanes).
-
Add 1% v/v Triethylamine to the eluent before pouring it into the column.
-
Slurry the silica with this basic eluent.
-
Run the column.[5] The Et₃N neutralizes the acidic silanol groups on the silica surface, preventing on-column hydrolysis.
Protocol C: Long-Term Storage
-
Container: Amber glass vial with a Teflon-lined cap (prevent light-induced acidification of residual solvents).
-
Atmosphere: Purge headspace with Argon or Nitrogen.
-
Temperature: -20°C is optimal.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or silica packets.
Troubleshooting Logic Flow
Use this decision tree to identify the source of impurities.
Figure 2: Diagnostic workflow for differentiating between analytical artifacts and true chemical degradation.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 308-322.[2] (Canonical reference for acetal stability and cleavage conditions).
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Org.[1][2][3][5][7][8] Process Res. Dev.2016 , 20, 661–667. (Reference for identifying solvent impurities and acidity issues in NMR).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. (Data on CDCl3 stability and artifacts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. reddit.com [reddit.com]
- 8. Buy Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol | 5694-69-9 [smolecule.com]
Validation & Comparative
1H NMR spectrum analysis of [3-(1,3-Dioxan-2-yl)phenyl]methanol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of [3-(1,3-Dioxan-2-yl)phenyl]methanol . It is designed for researchers utilizing this compound as a protected intermediate in organic synthesis, specifically where the aldehyde functionality is masked as a cyclic acetal to permit selective reduction or nucleophilic attack elsewhere on the molecule.
Executive Summary
[3-(1,3-Dioxan-2-yl)phenyl]methanol (C₁₁H₁₄O₃) is a bifunctional aromatic intermediate. Its NMR signature is defined by the coexistence of a benzylic alcohol system and a 1,3-dioxane acetal ring.
-
Primary Diagnostic Utility: The spectrum confirms the successful protection of the precursor aldehyde (disappearance of the -CHO signal at ~10.0 ppm) and the retention of the alcohol functionality.
-
Key Spectral Feature: The diagnostic acetal methine proton appears as a sharp singlet at approximately 5.49 ppm , distinct from the benzylic methylene protons at 4.70 ppm .
Structural Visualization & Proton Assignment
The following diagram maps the proton environments to the chemical shift data provided in Section 3.
Figure 1: Structural connectivity and proton assignment map. High-contrast nodes indicate specific proton environments corresponding to the spectral data.
Detailed Spectral Data (CDCl₃)
The following data represents the characteristic shifts for the molecule in Deuterated Chloroform (CDCl₃) at 400 MHz.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| Ha | 5.49 | Singlet (s) | 1H | Acetal Methine ( | Deshielded by two oxygen atoms and the aromatic ring current. This is the primary confirmation of protection . |
| Hd | 4.70 | Singlet (s) | 2H | Benzylic Methylene ( | Distinctly upfield from the acetal proton. May appear as a doublet if OH coupling is resolved (rare in "wet" CDCl₃). |
| Hb (eq) | 4.26 | Ddd / Multiplet | 2H | Dioxane C4/C6 (Equatorial) | Equatorial protons in the chair conformation are deshielded relative to axial protons due to anisotropy of C-C bonds. |
| Hb (ax) | 3.97 | Td / Multiplet | 2H | Dioxane C4/C6 (Axial) | Axial protons experience 1,3-diaxial shielding interactions. |
| He | 7.55 | Broad Singlet | 1H | Aromatic H2 | Most deshielded aromatic proton due to location between two electron-withdrawing/polar substituents. |
| Hf / Hg | 7.30 – 7.45 | Multiplet | 3H | Aromatic H4, H5, H6 | Overlapping signals typical of meta-substituted benzene rings. |
| Hc (eq) | 2.25 | Multiplet | 1H | Dioxane C5 (Equatorial) | The "top" proton of the chair conformation. |
| OH | 1.8 – 2.5 | Broad Singlet | 1H | Hydroxyl (-OH) | Highly variable. Shift is concentration and temperature dependent. Disappears with D₂O shake. |
| Hc (ax) | 1.45 | Multiplet | 1H | Dioxane C5 (Axial) | The most shielded proton in the molecule, facing into the ring. |
Note on Stereochemistry: The 1,3-dioxane ring adopts a chair conformation with the bulky phenyl group in the equatorial position to minimize 1,3-diaxial steric strain. This locks the ring, causing the distinct splitting between axial and equatorial protons at C4, C5, and C6.
Comparative Analysis: Validation & Alternatives
To validate the synthesis, one must compare the product spectrum against its precursor and potential alternative protecting groups.
A. Target vs. Precursor (3-Hydroxymethylbenzaldehyde)
This comparison validates the success of the acetal protection reaction.
| Feature | Precursor (Aldehyde) | Target (1,3-Dioxane Protected) | Analysis |
| Aldehyde Proton | δ 10.0 ppm (s) | Absent | Definitive proof of reaction completion. |
| Acetal Proton | Absent | δ 5.49 ppm (s) | New diagnostic peak. |
| Aromatic Region | Spread (7.5 - 7.9 ppm) | Compressed (7.3 - 7.55 ppm) | The aldehyde is strongly electron-withdrawing (EWG), deshielding ortho protons. The acetal is less EWG, causing an upfield shift of aromatic signals. |
B. Target vs. Alternative (1,3-Dioxolane)
Researchers often choose between 1,3-dioxane (6-membered) and 1,3-dioxolane (5-membered) protecting groups.
| Feature | 1,3-Dioxane (Target) | 1,3-Dioxolane (Alternative) | Performance Note |
| Acetal Shift | δ 5.49 ppm | δ ~5.80 ppm | Dioxolane protons are typically more deshielded due to ring strain. |
| Ring Protons | Complex (Axial/Eq split) | Simpler (Multiplet ~4.0-4.1 ppm) | Dioxane spectra are more complex but provide stereochemical information. |
| Stability | High | Moderate | 1,3-Dioxanes are more stable to acidic hydrolysis than dioxolanes, making this product preferred for multi-step synthesis involving mild acids. |
Experimental Protocol for NMR Analysis
To ensure reproducibility and spectral resolution (E-E-A-T principle), follow this standardized protocol.
Sample Preparation
-
Solvent Choice: Use CDCl₃ (Chloroform-d) (99.8% D) containing 0.03% v/v TMS.
-
Why: CDCl₃ provides excellent solubility for this lipophilic ether-alcohol. DMSO-d₆ is an alternative if the -OH signal needs to be resolved as a triplet (to prove it is primary), but CDCl₃ is standard for routine checks.
-
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Caution: High concentrations (>30 mg) may cause the -OH peak to shift downfield and broaden due to intermolecular hydrogen bonding.
-
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like MgSO₄ from the workup) which cause line broadening.
Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 scans are sufficient for >95% purity.
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm (ensure the aldehyde region is covered to prove absence).
D₂O Shake (Optional Validation)
If the -OH peak overlaps with the dioxane C5 equatorial proton (~2.25 ppm):
-
Add 1 drop of D₂O to the NMR tube.
-
Shake vigorously and allow layers to separate.
-
Re-run the spectrum.
-
Result: The broad singlet at ~1.8-2.5 ppm will disappear (exchange with D), confirming it as the hydroxyl proton.
References
-
Spectral Database for Organic Compounds (SDBS).1H NMR of 2-phenyl-1,3-dioxane derivatives. National Institute of Advanced Industrial Science and Technology (AIST).
-
Verification:
-
-
Royal Society of Chemistry.Synthesis and characterization of 1,3-dioxane protected benzaldehydes.
-
Source:
-
-
Reich, H. J.Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of acetals vs aldehydes).
-
Source:
-
-
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Stability comparison of Dioxane vs Dioxolane).
-
Source:
-
Dioxane Ring vs. Aldehyde Carbonyl: A Comparative Guide to IR Peak Identification
In the landscape of pharmaceutical development and molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique for the rapid and non-destructive identification of functional groups. For researchers and scientists, the ability to unequivocally distinguish between structurally similar, yet functionally distinct, moieties is paramount. This guide provides an in-depth, objective comparison of the characteristic IR spectroscopic signatures of the dioxane ring, a prevalent solvent and building block, and the aldehyde carbonyl group, a key reactive center in many synthetic intermediates.
This document moves beyond a simple recitation of peak positions. It delves into the vibrational origins of these absorptions, explains the underlying principles that govern their appearance, and provides a validated protocol for sample analysis. Our goal is to equip you with the expertise to not only identify these functional groups but to interpret their spectral data with confidence and precision.
The Vibrational Language of Molecules: A Primer
Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, wag, and rock at specific, quantized frequencies. The frequency of absorption is dictated by the bond strength, the masses of the atoms involved, and the overall molecular geometry. A simple C-O single bond will vibrate at a lower frequency (wavenumber) than a C=O double bond, providing a clear basis for differentiation. This guide will focus on the most diagnostic of these vibrations for the dioxane and aldehyde functionalities.
The Dioxane Ring: The Signature of a Cyclic Ether
The 1,4-dioxane molecule is a six-membered heterocyclic ether, characterized by two C-O-C linkages. Its IR spectrum is dominated by the vibrations of these ether bonds and the associated alkyl C-H bonds. The absence of highly polar, strong absorbing groups like carbonyls makes the C-O stretches the most prominent and diagnostic features.
The key vibrational modes for a dioxane ring are found in the "fingerprint region" (1300-1000 cm⁻¹) of the IR spectrum.[1]
-
Asymmetric C-O-C Stretching: This is typically the most intense and characteristic band for saturated ethers.[1] It appears as a strong absorption in the range of 1140-1070 cm⁻¹ .[1][2][3] For 1,4-dioxane specifically, a prominent band is observed around 1119 cm⁻¹.[4]
-
Symmetric C-O-C Stretching: While the asymmetric stretch is often more intense, a symmetric stretching mode can also be observed.
-
Ring Vibrations: Other vibrations, such as ring breathing and C-C stretching, contribute to the complexity of the fingerprint region, with bands appearing around 870-890 cm⁻¹.[1]
-
C-H Stretching and Bending: Like most organic molecules containing alkyl groups, dioxane exhibits C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.[2][3][4]
The crucial takeaway for dioxane is the presence of a strong, defining C-O-C stretch in the fingerprint region and the conspicuous absence of the strong absorptions associated with carbonyl or hydroxyl groups.
The Aldehyde Carbonyl: A Tale of Two Bonds
The aldehyde functional group (-CHO) provides a much more distinctive and multifaceted IR signature than the dioxane ring, owing to two key features: the C=O double bond and the unique C-H bond attached to the carbonyl carbon.
-
C=O Carbonyl Stretching: The carbonyl stretch is one of the most intense and reliable absorptions in IR spectroscopy. For saturated aliphatic aldehydes, this strong, sharp peak appears in the range of 1740-1720 cm⁻¹ .[5][6][7] This frequency is sensitive to the molecular environment. Conjugation with a double bond or an aromatic ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and lowering the absorption frequency to 1710-1685 cm⁻¹ .[5][8][9]
-
Aldehydic C-H Stretching: This is the definitive feature that distinguishes aldehydes from other carbonyl-containing compounds like ketones. The stretch of the hydrogen atom attached directly to the carbonyl carbon gives rise to one or two characteristic absorptions of moderate intensity in the 2830-2695 cm⁻¹ region.[5][8]
-
A peak appearing around 2720 cm⁻¹ is particularly diagnostic and often appears as a distinct shoulder to the right of the main alkyl C-H stretching bands.[5][6][10]
-
Often, two peaks are observed (e.g., near 2820 cm⁻¹ and 2720 cm⁻¹) due to a phenomenon known as Fermi resonance . This occurs when the fundamental aldehydic C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration (around 1390 cm⁻¹), causing them to couple and split into two distinct bands.[11][12]
-
The simultaneous presence of the strong C=O stretch and the moderate, lower-frequency aldehydic C-H doublet is unequivocal proof of an aldehyde functional group.[11][13]
Direct Comparison: Dioxane vs. Aldehyde
The following table summarizes the key IR absorption data, providing a clear, at-a-glance comparison for rapid identification.
| Vibrational Mode | Dioxane Ring | Aldehyde Carbonyl | Significance & Causality |
| Primary Diagnostic Peak | Strong C-O-C stretch | Strong C=O stretch | The C=O double bond is stronger and more polar than the C-O single bond, resulting in a much higher frequency and intensity absorption. |
| Frequency (cm⁻¹) | 1140 - 1070 (Strong) | 1740 - 1685 (Strong) | Higher bond order (double vs. single) requires more energy to stretch. |
| Secondary Diagnostic Peak | N/A | Aldehydic C-H stretch | This unique C-H bond, directly attached to the carbonyl, is the defining feature of an aldehyde. |
| Frequency (cm⁻¹) | N/A | 2830 - 2695 (Moderate, often two bands) | The electron-withdrawing nature of the carbonyl oxygen weakens the adjacent C-H bond, shifting its stretch to a lower frequency than typical alkyl C-H bonds. |
| Other Key Features | Standard alkyl C-H stretches (~2960-2850 cm⁻¹) | Standard alkyl C-H stretches (~2960-2850 cm⁻¹) | Both structures contain sp³-hybridized C-H bonds. |
| Key Differentiator | Absence of a peak in the 1700 cm⁻¹ region. | Presence of a strong peak at ~1700 cm⁻¹ AND a moderate peak at ~2720 cm⁻¹. | The combination of these two features is the most reliable method for distinguishing an aldehyde from a dioxane (and other carbonyls like ketones). |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the trustworthiness and reproducibility of your results, the following self-validating protocol for analysis via Attenuated Total Reflectance (ATR) FT-IR is recommended. ATR is a common technique for liquid and solid samples, requiring minimal sample preparation.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.
Methodology:
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and a lint-free tissue.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Causality: This step is critical to remove interfering signals from the environment, ensuring that the final spectrum contains only information from the sample. A flat baseline in the background is an internal check of crystal cleanliness and instrument stability.
-
-
Sample Application:
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
If using a solid, ensure good contact with the crystal by applying pressure using the built-in clamp.
-
Causality: The IR beam penetrates the sample only to a depth of a few microns. Therefore, intimate contact between the sample and the crystal surface is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Interpretation (Self-Validation Step 2):
-
Examine the acquired spectrum for the key diagnostic peaks outlined in the comparison table.
-
First Check: Look for a strong, sharp absorption between 1800 and 1650 cm⁻¹. Its presence strongly suggests a carbonyl group. Its absence makes a dioxane ring more likely.
-
Second Check (if carbonyl is present): Look for the characteristic moderate intensity peaks between 2830 and 2695 cm⁻¹. The presence of a peak around 2720 cm⁻¹ confirms an aldehyde.
-
Third Check (if carbonyl is absent): Look for a strong absorption between 1140 and 1070 cm⁻¹ to confirm the presence of a C-O-C ether linkage, characteristic of dioxane.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination of subsequent samples.
-
Logical Workflow for Differentiation
The following diagram illustrates the decision-making process for distinguishing between a dioxane ring and an aldehyde carbonyl based on an unknown IR spectrum.
Caption: Decision tree for functional group identification.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones. Oreate AI Blog. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of dioxane and dioxane-water mixture (1 : 28). Retrieved from [Link]
-
ResearchGate. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dioxane. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking Molecular Secrets: How Infrared Spectroscopy Distinguishes Aldehydes From Ketones - Oreate AI Blog [oreateai.com]
Comparing stability of 1,3-dioxane vs 1,3-dioxolane protecting groups
Executive Summary: The Kinetic vs. Thermodynamic Trade-off
In the architecture of total synthesis, the choice between a five-membered 1,3-dioxolane (derived from ethylene glycol) and a six-membered 1,3-dioxane (derived from 1,3-propanediol) is rarely arbitrary. It is a strategic decision balancing kinetic lability against thermodynamic stability .
-
1,3-Dioxolane (5-membered): The "Fast-On, Fast-Off" choice. It forms rapidly due to favorable entropy of activation and is generally hydrolyzed 10–100x faster than its 6-membered counterpart. Ideal for late-stage protection or acid-sensitive substrates.[1]
-
1,3-Dioxane (6-membered): The "Fortress" choice. It adopts a stable chair conformation, rendering it significantly more resistant to acidic hydrolysis. Ideal for early-stage protection that must survive harsh acidic or Lewis-acidic conditions.
Mechanistic & Physical Foundation
To select the correct group, one must understand the physical organic chemistry governing their stability.
Thermodynamic Stability (Formation)
The formation of cyclic acetals is driven by entropy (
-
Dioxolanes: Formation is kinetically favored. The proximity of the hydroxyl groups in ethylene glycol reduces the entropic penalty of the initial nucleophilic attack.
-
Dioxanes: Formation is enthalpically favored but entropically slower. The 1,3-propanediol must adopt a specific conformation to close the ring, but once formed, the 6-membered chair is essentially strain-free.
Hydrolytic Stability (Cleavage)
The rate-determining step (RDS) in acid-catalyzed hydrolysis is the ring-opening to form the oxocarbenium ion.
-
Ring Strain Release: Dioxolanes have slight envelope-strain. Relieving this strain accelerates ring opening.
-
Conformational Locking: 1,3-Dioxanes exist in a chair conformation. Protonation and subsequent ring opening require the ring to distort into a higher-energy half-chair transition state, significantly slowing the reaction rate (
).
Mechanism of Acid-Catalyzed Hydrolysis
The following diagram illustrates the critical oxocarbenium intermediate that dictates the reaction kinetics.
Figure 1: General mechanism for acid-catalyzed hydrolysis. The energy barrier to form the Oxocarbenium Ion is higher for 1,3-dioxanes due to the stability of the chair conformer.
Comparative Performance Data
The following data aggregates relative rates of hydrolysis (
Table 1: Relative Hydrolysis Rates (Acidic Conditions)
Conditions: 1:1 Dioxane:Water, H+, 25°C. Normalized to Diethyl Acetal = 1.0
| Protecting Group | Precursor Diol | Ring Size | Relative Rate ( | Stability Interpretation |
| Acyclic Diethyl Acetal | Ethanol (2 eq) | N/A | 1.0 | Baseline (Very Labile) |
| 1,3-Dioxolane | Ethylene Glycol | 5 | ~0.03 | 33x more stable than acyclic |
| 1,3-Dioxane | 1,3-Propanediol | 6 | ~0.001 - 0.005 | ~300-1000x more stable than acyclic |
| 5,5-Dimethyl-1,3-dioxane | Neopentyl Glycol | 6 | < 0.0001 | Extremely Stable (Gem-dimethyl effect) |
Key Insight: 1,3-Dioxanes are generally one order of magnitude more stable than 1,3-dioxolanes. If you use neopentyl glycol (forming a 5,5-dimethyl-1,3-dioxane), the stability increases exponentially due to the Thorpe-Ingold effect, making it very difficult to remove without harsh acid.
Experimental Protocols
Installation (General Procedure)
Standardization: Both groups are installed similarly, but 1,3-dioxanes often require longer reflux times or more efficient water removal due to slower kinetics.
Reagents:
-
Diol (Ethylene glycol for Dioxolane; 1,3-Propanediol for Dioxane) (1.5 - 5.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
-
Solvent: Toluene or Benzene (Dean-Stark conditions)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add substrate, diol, and solvent (0.2 M concentration). Add pTsOH last.
-
Reflux: Heat to vigorous reflux.
-
Quench: Cool to RT. Add saturated aqueous NaHCO₃ to neutralize the acid before concentration (critical to prevent hydrolysis).
-
Workup: Wash organic phase with water/brine to remove excess diol. Dry over MgSO₄.
Selective Removal (Deprotection)
This protocol highlights the differentiation between the two groups.
Method A: Mild Hydrolysis (Cleaves Dioxolanes, Spares Dioxanes)
-
Reagents: PPTS (Pyridinium p-toluenesulfonate), Acetone/Water (9:1), Reflux.
-
Mechanism: Transacetalization with acetone driven by mass action.
-
Outcome: 1,3-Dioxolanes cleave within 1–2 hours. 1,3-Dioxanes often remain intact or require >24 hours.
Method B: Harsh Hydrolysis (Cleaves Both)
-
Reagents: 2M HCl or 80% AcOH, THF, Heat (60°C).
-
Outcome: Cleaves both groups. Used when orthogonal protection is not required.
Decision Matrix: Selection Logic
Use this logic flow to determine the appropriate group for your synthesis.
Figure 2: Selection logic based on downstream reaction conditions and substrate sterics.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[12] Thieme Medical Publishers.
-
Smith, S. W., & Newman, M. S. (1968). Acid-catalyzed hydrolysis of some cyclic ketals. Journal of the American Chemical Society, 90(5), 1249–1253. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
